molecular formula C16H13BrN2O B14950214 (3Z)-5-bromo-3-[(2-ethylphenyl)imino]-1,3-dihydro-2H-indol-2-one

(3Z)-5-bromo-3-[(2-ethylphenyl)imino]-1,3-dihydro-2H-indol-2-one

Cat. No.: B14950214
M. Wt: 329.19 g/mol
InChI Key: GJJPGUYTKQKUIT-UHFFFAOYSA-N
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Description

5-BROMO-3-[(2-ETHYLPHENYL)IMINO]-1H-INDOL-2-ONE is a synthetic compound belonging to the indole family Indole derivatives are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-3-[(2-ETHYLPHENYL)IMINO]-1H-INDOL-2-ONE typically involves the Fischer indole synthesis method. This process includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core. The specific steps for synthesizing this compound may involve:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-3-[(2-ETHYLPHENYL)IMINO]-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the imino group or other functional groups within the molecule.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various indole derivatives, while substitution reactions can introduce different functional groups at the bromine position.

Scientific Research Applications

5-BROMO-3-[(2-ETHYLPHENYL)IMINO]-1H-INDOL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-BROMO-3-[(2-ETHYLPHENYL)IMINO]-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with diverse biological activities.

    Indole-3-carbinol: Known for its anticancer properties.

    5-Bromoindole: A simpler indole derivative with various applications.

Uniqueness

5-BROMO-3-[(2-ETHYLPHENYL)IMINO]-1H-INDOL-2-ONE is unique due to its specific structural features, such as the bromine atom and the ethylphenyl imino group. These features contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C16H13BrN2O

Molecular Weight

329.19 g/mol

IUPAC Name

5-bromo-3-(2-ethylphenyl)imino-1H-indol-2-one

InChI

InChI=1S/C16H13BrN2O/c1-2-10-5-3-4-6-13(10)18-15-12-9-11(17)7-8-14(12)19-16(15)20/h3-9H,2H2,1H3,(H,18,19,20)

InChI Key

GJJPGUYTKQKUIT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N=C2C3=C(C=CC(=C3)Br)NC2=O

Origin of Product

United States

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